molecular formula C18H18F3NO4S2 B2540493 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine CAS No. 1448069-59-7

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine

Cat. No.: B2540493
CAS No.: 1448069-59-7
M. Wt: 433.46
InChI Key: JJUKZROQFBNXDB-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with phenylsulfonyl chloride and 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

    Substitution: The phenylsulfonyl and trifluoromethylbenzylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds.

Scientific Research Applications

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylpyrrolidine: Lacks the trifluoromethylbenzylsulfonyl group, resulting in different chemical properties and applications.

Uniqueness

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUKZROQFBNXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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